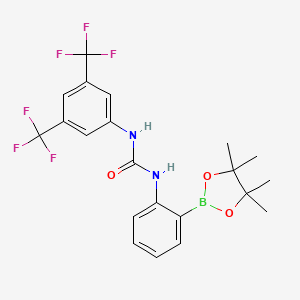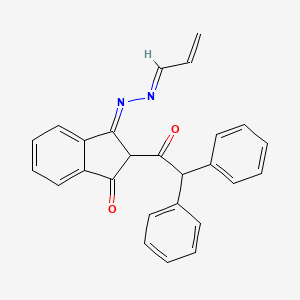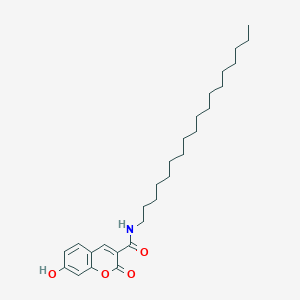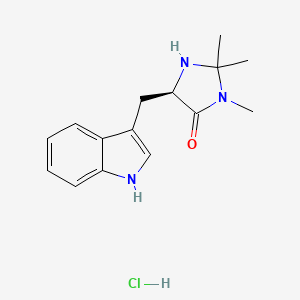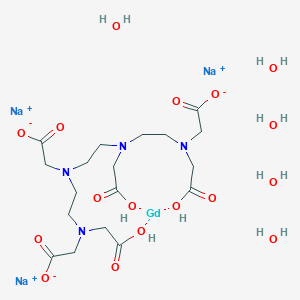
Gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate is a coordination complex of gadolinium, a rare earth metal, with triethylenetetraminehexaacetate as the chelating ligand. This compound is widely used in various scientific fields due to its unique properties, particularly in magnetic resonance imaging (MRI) as a contrast agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate typically involves the reaction of gadolinium chloride with triethylenetetraminehexaacetic acid in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure complete complexation of the gadolinium ion.
Industrial Production Methods: Industrial production follows a similar synthetic route but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration to achieve high yield and purity. The final product is often crystallized and purified through recrystallization techniques to obtain the pentahydrate form.
Análisis De Reacciones Químicas
Types of Reactions: Gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate primarily undergoes complexation reactions. It can also participate in substitution reactions where the ligand may be replaced by other chelating agents under specific conditions.
Common Reagents and Conditions:
Oxidation/Reduction: The compound is generally stable and does not readily undergo oxidation or reduction under normal conditions.
Substitution: Substitution reactions can occur with other ligands such as ethylenediaminetetraacetic acid (EDTA) under acidic or basic conditions.
Major Products: The major products of these reactions are typically other gadolinium complexes with different ligands, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Biology: In biological research, this compound is employed as a contrast agent in MRI to enhance the visibility of internal structures. Its paramagnetic properties make it highly effective in altering the relaxation times of water protons in tissues, thereby improving image contrast.
Medicine: Medically, it is used in diagnostic imaging to detect abnormalities such as tumors, vascular diseases, and brain disorders. Its safety profile and effectiveness have made it a standard in clinical MRI procedures.
Industry: In industrial applications, it is used in the development of advanced materials and as a component in certain types of sensors and electronic devices.
Mecanismo De Acción
The primary mechanism by which gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate exerts its effects is through its paramagnetic properties. When introduced into the body, it interacts with water molecules in tissues, shortening the T1 relaxation time and enhancing the contrast of MRI images. The compound targets areas with high vascularity or abnormal tissue structures, allowing for detailed imaging.
Comparación Con Compuestos Similares
Gadolinium diethylenetriaminepentaacetate (Gd-DTPA): Another widely used MRI contrast agent with similar properties but different ligand structure.
Gadolinium ethylenediaminetetraacetate (Gd-EDTA): Used in various diagnostic and therapeutic applications, though less common than Gd-DTPA.
Uniqueness: Gadolinium triethylenetetraminehexaacetate trisodium salt pentahydrate is unique due to its specific ligand structure, which provides enhanced stability and effectiveness as a contrast agent. Its ability to form stable complexes with gadolinium ions makes it particularly suitable for medical imaging applications.
This compound’s versatility and effectiveness across multiple scientific disciplines underscore its importance in both research and clinical settings.
Propiedades
Fórmula molecular |
C18H37GdN4Na3O17 |
|---|---|
Peso molecular |
807.7 g/mol |
Nombre IUPAC |
trisodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl]amino]acetate;gadolinium;pentahydrate |
InChI |
InChI=1S/C18H30N4O12.Gd.3Na.5H2O/c23-13(24)7-19(3-5-21(9-15(27)28)10-16(29)30)1-2-20(8-14(25)26)4-6-22(11-17(31)32)12-18(33)34;;;;;;;;;/h1-12H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;;5*1H2/q;;3*+1;;;;;/p-3 |
Clave InChI |
KWCZTSCRHVZMRS-UHFFFAOYSA-K |
SMILES canónico |
C(CN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O.O.O.O.O.O.[Na+].[Na+].[Na+].[Gd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




